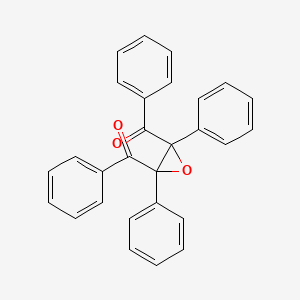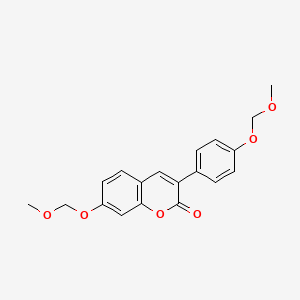
7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy groups attached to both the chromen-2-one core and the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 4-(methoxymethoxy)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxycoumarin and 4-(methoxymethoxy)benzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Methoxymethylation: The resulting intermediate is then subjected to methoxymethylation using methoxymethyl chloride and a base like sodium hydride to introduce the methoxymethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the methoxymethoxy groups.
Aplicaciones Científicas De Investigación
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can bind to specific receptors on cell surfaces, leading to anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxyflavone: A compound with a similar chromen-2-one core but lacking the methoxymethoxy groups.
4-Methoxyamphetamine: A compound with a methoxy group on the phenyl ring but belonging to a different chemical class.
Uniqueness
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one is unique due to the presence of methoxymethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
252949-47-6 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
7-(methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]chromen-2-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-23-15-6-3-13(4-7-15)17-9-14-5-8-16(24-12-22-2)10-18(14)25-19(17)20/h3-10H,11-12H2,1-2H3 |
Clave InChI |
WZMFZBXBKBYJSN-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCOC)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



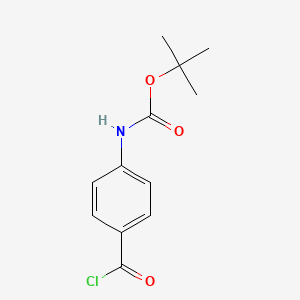
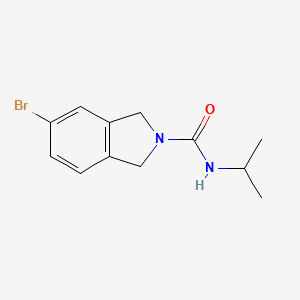

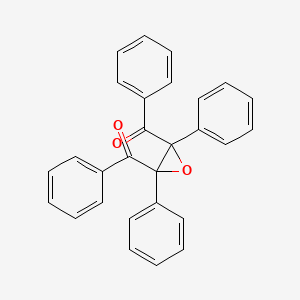
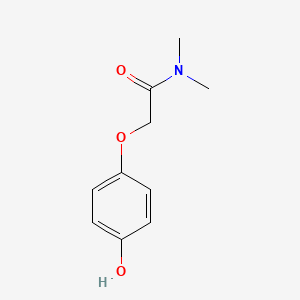
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)



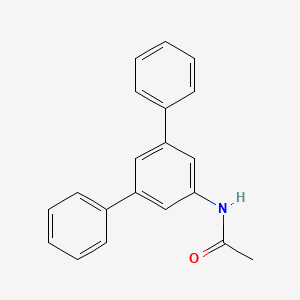
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
